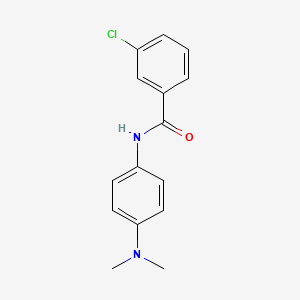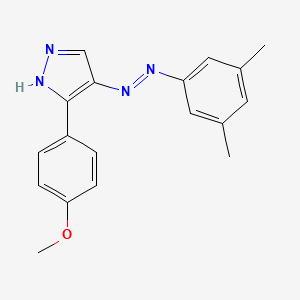
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazolone, which is known for its anti-inflammatory and analgesic properties. The synthesis method of this compound involves the reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and 3,5-dimethylaniline in the presence of a suitable catalyst.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
The annular tautomerism of NH-pyrazoles, including derivatives similar to 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone, has been studied through X-ray crystallography and NMR spectroscopy. These studies reveal complex patterns of hydrogen bonding and tautomerism in solid and solution states, highlighting the importance of these compounds in understanding molecular structures and interactions (Cornago et al., 2009).
Synthesis and Chemical Reactions
Research into 1,3-dipolar cycloaddition reactions of aldehyde hydrazones with dimethyl acetylenedicarboxylate without solvent has led to the formation of pyrazole derivatives. These reactions provide insights into solvent-free synthetic pathways for creating complex heterocyclic compounds (Ogura et al., 1973).
Antidepressant Activities
The synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives, including compounds with 4-methoxy and 4-chloro substituents, have shown potential antidepressant activities. These findings underscore the relevance of pyrazoline derivatives in pharmacological research aimed at developing new antidepressants (Palaska et al., 2001).
Materials Science and Corrosion Inhibition
Pyrazolo-pyridine derivatives synthesized via ultrasound-mediated reactions have been evaluated as corrosion inhibitors for mild steel in acidic media. This research highlights the potential of pyrazole-based compounds in industrial applications, particularly in the protection of metals from corrosion (Dohare et al., 2018).
Synthesis and Bioactivity
The synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline and its evaluation for antioxidant, antibacterial, and toxicity activities demonstrate the bioactive potential of pyrazoline derivatives. Such compounds could serve as leads for developing new therapeutic agents (Khotimah et al., 2018).
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)20-21-17-11-19-22-18(17)14-4-6-16(23-3)7-5-14/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFAYPMWRMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)
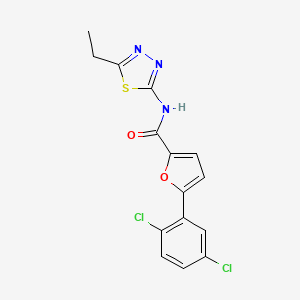
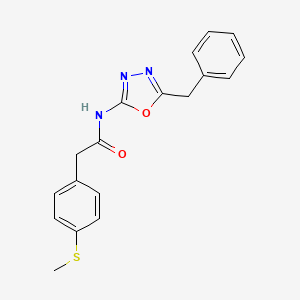
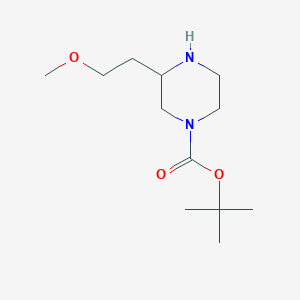
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)

![4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2670367.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)
